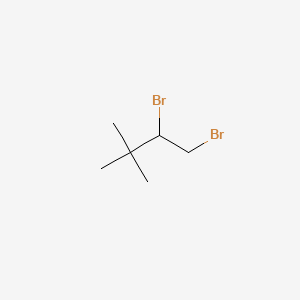

1,2-Dibromo-3,3-dimethylbutane

Description

The exact mass of the compound 1,2-Dibromo-3,3-dimethylbutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246202. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Dibromo-3,3-dimethylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-3,3-dimethylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIGXZWEUAJOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311892 | |

| Record name | 1,2-Dibromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-21-1 | |

| Record name | 1,2-Dibromo-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC246202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-3,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3,3-dimethylbutane, with the CAS number 640-21-1, is a vicinal dibromide recognized for its utility in a variety of organic synthesis applications.[1] Its distinct structure, featuring a bulky tert-butyl group, provides a unique steric hindrance that makes it an excellent model for studying stereochemical and mechanistic pathways.[2] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

The physical and chemical properties of 1,2-Dibromo-3,3-dimethylbutane are summarized in the tables below, providing a consolidated reference for experimental design and execution.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 640-21-1 | [3][4] |

| Molecular Formula | C6H12Br2 | [4][5] |

| IUPAC Name | 1,2-dibromo-3,3-dimethylbutane | [4] |

| Synonyms | Butane, 1,2-dibromo-3,3-dimethyl-; NSC 246202 | [6] |

| InChI | InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3 | [7] |

| InChIKey | WNIGXZWEUAJOHE-UHFFFAOYSA-N | [7] |

| SMILES | CC(C)(C)C(CBr)Br | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 243.97 g/mol | [4][5] |

| Density | 1.61 g/mL at 25 °C | [3][5] |

| Boiling Point | 73 °C at 3 mmHg | [3][5] |

| Flash Point | 183 °F | [5][6] |

| Refractive Index | n20/D 1.5053 | [3][5] |

| XLogP3 | 3.5 | [6][8] |

| Solubility | Poorly soluble in polar solvents like water, but highly miscible with hydrocarbons and halogenated solvents. | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,2-Dibromo-3,3-dimethylbutane.

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule.[7]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the presence of C-Br stretching vibrations, typically in the range of 550-650 cm⁻¹. It is also a useful tool to confirm the absence of C=C bond stretches that would be present in the starting material, 3,3-Dimethyl-1-butene, indicating a successful bromination reaction.[9][10]

-

Mass Spectrometry: Mass spectrometry data is available for this compound, which can be used to confirm its molecular weight and fragmentation pattern.[4]

Experimental Protocols

Synthesis of 1,2-Dibromo-3,3-dimethylbutane

A common and efficient method for the synthesis of 1,2-Dibromo-3,3-dimethylbutane is the bromination of 3,3-Dimethyl-1-butene.[11]

Reaction:

3,3-Dimethyl-1-butene + Bromine → 1,2-Dibromo-3,3-dimethylbutane

Detailed Methodology:

-

Reactants: 3,3-Dimethyl-1-butene and liquid bromine.

-

Conditions: The reaction can be carried out under neat (solvent-free) conditions. To prevent competing photolytic pathways, the reaction should be conducted in the dark. The reaction is typically performed for a short duration, for instance, around 8 minutes.[9][11]

-

Procedure:

-

In a suitable reaction vessel protected from light, 3,3-Dimethyl-1-butene is placed.

-

Liquid bromine is added dropwise to the alkene with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

The reaction is typically exothermic, so cooling may be necessary to maintain a controlled temperature.

-

Once the reaction is complete, the crude product can be purified, for example, by distillation under reduced pressure.

-

Visualizations

Logical Relationships

Caption: Logical relationships of 1,2-Dibromo-3,3-dimethylbutane.

Experimental Workflows

Caption: Synthesis of 1,2-Dibromo-3,3-dimethylbutane.

Safety and Handling

1,2-Dibromo-3,3-dimethylbutane is classified as harmful and an irritant.[4][5]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4][12] It causes skin and serious eye irritation.[4][12]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[12] Store locked up.[12]

For complete safety information, refer to the Safety Data Sheet (SDS) for this compound.[12]

References

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Dibromo-3,3-dimethylbutane | 640-21-1 | Benchchem [benchchem.com]

- 3. 1,2-DIBROMO-3,3-DIMETHYLBUTANE | 640-21-1 [chemicalbook.com]

- 4. 1,2-Dibromo-3,3-dimethylbutane | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. 1,2-DIBROMO-3,3-DIMETHYLBUTANE(640-21-1) 1H NMR spectrum [chemicalbook.com]

- 8. (2R)-1,2-dibromo-3,3-dimethylbutane | C6H12Br2 | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2-Dibromo-3,3-dimethylbutane (594-77-4) for sale [vulcanchem.com]

- 10. chegg.com [chegg.com]

- 11. 1,2-DIBROMO-3,3-DIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 12. 1,2-DIBROMO-3,3-DIMETHYLBUTANE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 1,2-Dibromo-3,3-dimethylbutane (CAS: 640-21-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1), a halogenated hydrocarbon of interest in synthetic organic chemistry. The document details its physicochemical properties, spectroscopic data, synthesis, and key reactions. While it serves as a versatile intermediate in organic synthesis, its direct applications in drug development and associated biological signaling pathways are not extensively documented in current literature.[1][2] This guide aims to be a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

1,2-Dibromo-3,3-dimethylbutane is a dense, high-boiling point liquid. Its bulky tert-butyl group significantly influences its reactivity and physical characteristics. The key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 640-21-1 | [3] |

| Molecular Formula | C6H12Br2 | [3][4] |

| Molecular Weight | 243.97 g/mol | [3][4][5] |

| Density | 1.61 g/mL at 25 °C | [3] |

| Boiling Point | 73 °C at 3 mm Hg | [3] |

| Refractive Index (n20/D) | 1.5053 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,2-Dibromo-3,3-dimethylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the data is available in specialized chemical databases.

Mass Spectrometry (MS)

The mass spectrum of 1,2-Dibromo-3,3-dimethylbutane is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for the molecular ion peak cluster, M, M+2, M+4). The fragmentation pattern is influenced by the cleavage of the carbon-bromine bonds and fragmentation of the alkyl chain. The most abundant ion is often not the molecular ion.[7] A key fragmentation pathway involves the loss of a bromine atom, followed by further fragmentation.[8][9] GC-MS data for this compound is available in the Wiley Registry of Mass Spectral Data.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Dibromo-3,3-dimethylbutane will not show the characteristic peaks of its precursor, 3,3-dimethyl-1-butene (B1661986), such as C=C stretching and =C-H stretching. Instead, the spectrum will be dominated by C-H stretching and bending vibrations of the alkane backbone and the C-Br stretching vibrations, typically found in the fingerprint region.[10] ATR-IR spectral data is available from suppliers like Aldrich.[5]

Synthesis and Reactions

1,2-Dibromo-3,3-dimethylbutane is a versatile intermediate in organic synthesis.[1][2] Its primary synthesis route and a key reaction are detailed below.

Synthesis of 1,2-Dibromo-3,3-dimethylbutane

The most common method for the synthesis of 1,2-Dibromo-3,3-dimethylbutane is the electrophilic addition of bromine (Br₂) to the double bond of 3,3-dimethyl-1-butene.[4]

Caption: Synthesis of 1,2-Dibromo-3,3-dimethylbutane.

Experimental Protocol: Synthesis of 1,2-Dibromo-3,3-dimethylbutane

This is a general procedure adapted from standard bromination reactions of alkenes. Researchers should optimize conditions for their specific setup.

Materials:

-

3,3-Dimethyl-1-butene

-

Bromine

-

Dichloromethane (B109758) (or another suitable inert solvent)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Dissolve 3,3-dimethyl-1-butene in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Dehydrobromination

1,2-Dibromo-3,3-dimethylbutane can undergo dehydrobromination to form various unsaturated products, depending on the reaction conditions and the base used. This elimination reaction is a common transformation for vicinal dibromides.[11]

Caption: Dehydrobromination of 1,2-Dibromo-3,3-dimethylbutane.

Experimental Protocol: Dehydrobromination of 1,2-Dibromo-3,3-dimethylbutane

This protocol is adapted from a general procedure for the dehydrobromination of a vicinal dibromide and may require optimization.[11]

Materials:

-

1,2-Dibromo-3,3-dimethylbutane

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (or another suitable high-boiling solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,2-Dibromo-3,3-dimethylbutane and a solution of potassium hydroxide in ethanol.

-

Heat the mixture to reflux with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Applications in Drug Development and Signaling Pathways

Despite its utility as a synthetic intermediate, a thorough review of the scientific literature did not reveal specific applications of 1,2-Dibromo-3,3-dimethylbutane in drug development or as a modulator of specific biological signaling pathways. Its sterically hindered nature could be explored for creating unique molecular scaffolds in medicinal chemistry, but to date, no such studies have been prominently published. Researchers in drug discovery may find this compound to be a novel building block for generating new chemical entities with unexplored pharmacological potential.

Safety Information

1,2-Dibromo-3,3-dimethylbutane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

1,2-Dibromo-3,3-dimethylbutane is a valuable reagent in organic synthesis, primarily used for the introduction of a brominated, sterically hindered fragment into molecules. Its synthesis and reactivity are well-understood within the context of haloalkane chemistry. While its direct role in drug development is yet to be established, its unique structure presents an opportunity for the synthesis of novel compounds for biological screening. This guide provides a foundational understanding of this compound for researchers and scientists in the chemical and pharmaceutical fields.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,2-DIBROMO-3,3-DIMETHYLBUTANE | 640-21-1 [chemicalbook.com]

- 4. 1,2-DIBROMO-3,3-DIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 5. 1,2-Dibromo-3,3-dimethylbutane | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-DIBROMO-3,3-DIMETHYLBUTANE(640-21-1) 1H NMR spectrum [chemicalbook.com]

- 7. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-Bromo-3,3-dimethylbutane [webbook.nist.gov]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

Synthesis of 1,2-Dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,2-dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene (B1661986). The document details the underlying reaction mechanism, a comprehensive experimental protocol, and relevant physicochemical and quantitative data to support advanced research and development in organic synthesis.

Introduction

The synthesis of vicinal dibromides from alkenes is a fundamental transformation in organic chemistry. The addition of bromine to 3,3-dimethyl-1-butene to form 1,2-dibromo-3,3-dimethylbutane is a classic example of electrophilic halogenation. This reaction is of interest due to its stereospecificity and the utility of the resulting dibromoalkane as a versatile intermediate in the synthesis of more complex molecules. The bulky tert-butyl group in the starting material provides a useful model for studying steric effects in addition reactions.

Reaction Mechanism and Stereochemistry

The bromination of 3,3-dimethyl-1-butene proceeds through an electrophilic addition mechanism. The key intermediate is a cyclic bromonium ion, which accounts for the observed stereochemistry of the product.

The reaction is initiated by the electrophilic attack of the π-bond of the alkene on a bromine molecule. This interaction is facilitated by the polarization of the Br-Br bond as it approaches the electron-rich double bond. The attack leads to the formation of a three-membered ring intermediate known as a bromonium ion, with the simultaneous expulsion of a bromide ion.

The reaction's stereospecificity arises from the subsequent step. The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bulky bromonium group. This backside attack results in the anti-addition of the two bromine atoms to what was the double bond. This mechanistic pathway prevents the formation of syn-addition products. It is important to note that due to the nature of the bromonium ion intermediate, carbocation rearrangements, such as the methyl shifts often observed in reactions of 3,3-dimethyl-1-butene with protic acids like HBr, are not a significant pathway in this reaction.

Quantitative Data

Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Starting Material | 3,3-Dimethyl-1-butene | 558-37-2 | C₆H₁₂ | 84.16 | 41 | 0.653 | 1.376 |

| Product | 1,2-Dibromo-3,3-dimethylbutane | 640-21-1 | C₆H₁₂Br₂ | 243.97 | 73 @ 3 mmHg[1] | 1.61[1] | 1.5053[1] |

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactants | 3,3-Dimethyl-1-butene, Bromine (Br₂) | [2] |

| Solvent | Neat (no solvent) | [2] |

| Reaction Time | 8 minutes (0.1333 hours) | [2] |

| Conditions | Reaction performed in darkness | [2] |

| Reported Yield | 94% | [2] |

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of 1,2-dibromo-3,3-dimethylbutane and incorporates standard organic chemistry techniques for product isolation and purification.

Materials:

-

3,3-Dimethyl-1-butene

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 3,3-dimethyl-1-butene. The flask should be shielded from light by wrapping it in aluminum foil. Cool the flask in an ice bath.

-

Addition of Bromine: Slowly add liquid bromine dropwise from the dropping funnel to the stirred, cooled alkene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 8 minutes in the ice bath and in darkness to ensure the reaction goes to completion.[2]

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted bromine and acidic byproducts. The red-brown color of excess bromine will fade.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain 1,2-dibromo-3,3-dimethylbutane as a colorless liquid.

Visualizations

Reaction Pathway

References

IUPAC name and structure of 1,2-Dibromo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1), a halogenated hydrocarbon significant in organic synthesis. It serves as a valuable intermediate and a model substrate for stereochemical and mechanistic studies due to its unique structural features. This document outlines its chemical identity, physical properties, and a detailed protocol for its synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1,2-dibromo-3,3-dimethylbutane .[1] Its structure is characterized by a butane (B89635) backbone with two bromine atoms on adjacent carbons (C1 and C2) and a bulky tert-butyl group at the C3 position.

Caption: 2D Structure of 1,2-Dibromo-3,3-dimethylbutane.

Physicochemical Properties

The key physical and chemical properties of 1,2-Dibromo-3,3-dimethylbutane are summarized below. These data are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 640-21-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂Br₂ | [1][3] |

| Molecular Weight | 243.97 g/mol | [1][3] |

| Boiling Point | 73 °C at 3 mm Hg | [2][4] |

| Density | 1.61 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.5053 | [2][4] |

| SMILES | CC(C)(C)C(CBr)Br | [1] |

| InChIKey | WNIGXZWEUAJOHE-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocol

1,2-Dibromo-3,3-dimethylbutane is synthesized via the electrophilic addition of bromine (Br₂) to the alkene 3,3-Dimethyl-1-butene.[3] The double bond of the alkene attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is subsequently attacked by the bromide ion to yield the vicinal dibromide.

This protocol provides a representative methodology for the synthesis of 1,2-Dibromo-3,3-dimethylbutane.

Materials and Reagents:

-

3,3-Dimethyl-1-butene

-

Liquid Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask with 3,3-Dimethyl-1-butene (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 2 M concentration). Equip the flask with a magnetic stir bar and a dropping funnel. Cool the flask to 0 °C using an ice bath.

-

Reagent Preparation: Prepare a solution of bromine (1.0 eq) in dichloromethane.

-

Addition of Bromine: Add the bromine solution dropwise to the stirred solution of the alkene over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts. If the color persists, the reaction is complete.

-

Quenching: Once the addition is complete and the reaction is stirred for an additional 15 minutes, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1,2-Dibromo-3,3-dimethylbutane.

Caption: Experimental workflow for the synthesis of 1,2-Dibromo-3,3-dimethylbutane.

References

Physical properties of 1,2-Dibromo-3,3-dimethylbutane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,2-Dibromo-3,3-dimethylbutane, a halogenated hydrocarbon utilized as a versatile building block in organic synthesis. The information contained herein is intended to support research and development activities in the pharmaceutical, agrochemical, and specialty chemical sectors.

Core Physical Properties

1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1) is a colorless liquid. Its molecular structure lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex organic molecules.

Quantitative Data Summary

The following table summarizes the key physical properties of 1,2-Dibromo-3,3-dimethylbutane.

| Physical Property | Value | Conditions |

| Boiling Point | 73 °C | at 3 mm Hg[1][2][3] |

| 85 °C | at 12 Torr | |

| 225.566 °C | at 760 mmHg (Calculated)[4] | |

| Density | 1.61 g/mL | at 25 °C[1][2][3] |

| 1.620 g/cm³ | at 27 °C | |

| 1.58 g/cm³ | (Calculated)[4] | |

| Molecular Weight | 243.97 g/mol | |

| Molecular Formula | C₆H₁₂Br₂ |

Experimental Protocols

The accurate determination of physical properties is crucial for the successful implementation of a compound in synthetic workflows. The following sections detail generalized experimental methodologies for determining the boiling point and density of bromoalkanes like 1,2-Dibromo-3,3-dimethylbutane.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small sample quantities, the following methods are commonly employed.

Micro-Boiling Point Determination using a Thiele Tube:

This method is suitable for small sample volumes.

-

Sample Preparation: A few milliliters of 1,2-Dibromo-3,3-dimethylbutane are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, which ensures uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Boiling Point Determination by Distillation:

For larger sample volumes, distillation provides a highly accurate measure of the boiling point.

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Procedure: The sample of 1,2-Dibromo-3,3-dimethylbutane, along with a few boiling chips, is placed in the round-bottom flask and heated.

-

Measurement: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the collection of the main fraction of the distillate is recorded as the boiling point.

Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume.

Direct Measurement:

This method is straightforward for liquid samples.

-

Volume Measurement: A precise volume of 1,2-Dibromo-3,3-dimethylbutane is measured using a calibrated volumetric pipette or a graduated cylinder.

-

Mass Measurement: The mass of an empty, dry container (e.g., a beaker or vial) is determined using an analytical balance. The measured volume of the liquid is then transferred to the container, and the total mass is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass. The density is then calculated by dividing the mass of the liquid by its volume.

Synthesis Workflow

1,2-Dibromo-3,3-dimethylbutane can be synthesized from 3,3-Dimethyl-1-butene. The following diagram illustrates the logical relationship in this synthesis.

Caption: Synthesis of 1,2-Dibromo-3,3-dimethylbutane.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,2-Dibromo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-dibromo-3,3-dimethylbutane. The content herein is intended to serve as a comprehensive resource for the structural elucidation and characterization of this compound, offering valuable insights for its application in synthetic chemistry and drug development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for 1,2-dibromo-3,3-dimethylbutane. These values were obtained through computational prediction to facilitate analysis in the absence of readily available experimental spectra in public databases.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| (CH₃)₃C- (t-butyl) | 1.23 | singlet (s) | 9H | - |

| -CH(Br)- | 4.38 | doublet of doublets (dd) | 1H | 11.0, 2.0 |

| -CH₂(Br) | 3.95 | doublet of doublets (dd) | 1H | 12.0, 2.0 |

| 3.80 | doublet of doublets (dd) | 1H | 12.0, 11.0 |

Structural and Signaling Analysis

The structure of 1,2-dibromo-3,3-dimethylbutane gives rise to a distinct ¹H NMR spectrum. The molecule possesses three distinct proton environments, leading to three unique signals.

Stereochemistry of 1,2-Dibromo-3,3-dimethylbutane

An In-depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-3,3-dimethylbutane is a halogenated alkane whose stereochemistry is dictated by the mechanism of its synthesis and the conformational preferences arising from the sterically demanding tert-butyl group. This technical guide provides a comprehensive overview of the stereochemical aspects of this molecule, including its synthesis, stereoisomerism, and conformational analysis. Detailed experimental protocols, quantitative data, and visualizations are provided to offer a thorough understanding for researchers in organic synthesis and drug development.

Introduction

1,2-Dibromo-3,3-dimethylbutane, a derivative of neohexane, serves as a valuable model system for studying the interplay of steric hindrance and electronic effects on molecular conformation and reactivity. The presence of a bulky tert-butyl group adjacent to a vicinal dibromide functionality introduces significant conformational constraints, making it an interesting subject for stereochemical analysis. Understanding the three-dimensional arrangement of this molecule is crucial for predicting its reactivity and potential applications in stereoselective synthesis.

Stereoselective Synthesis

The primary route for the synthesis of 1,2-dibromo-3,3-dimethylbutane is the electrophilic addition of bromine (Br₂) to 3,3-dimethyl-1-butene (B1661986).[1]

Reaction Mechanism and Stereochemical Outcome

The bromination of an alkene proceeds through a cyclic bromonium ion intermediate. This mechanism dictates a specific stereochemical outcome known as anti-addition , where the two bromine atoms add to opposite faces of the original double bond.

The reaction pathway can be visualized as follows:

Caption: Mechanism of Bromination of 3,3-Dimethyl-1-butene.

For 3,3-dimethyl-1-butene, which is a prochiral molecule, the attack of bromine can occur from either face of the double bond with equal probability, leading to the formation of a racemic mixture of the two enantiomers: (2R)-1,2-dibromo-3,3-dimethylbutane and (2S)-1,2-dibromo-3,3-dimethylbutane.

Experimental Protocol: Synthesis of 1,2-Dibromo-3,3-dimethylbutane

This protocol is a general representation of the electrophilic bromination of an alkene.

Materials:

-

3,3-Dimethyl-1-butene

-

Bromine

-

Dichloromethane (B109758) (or another suitable inert solvent)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve 3,3-dimethyl-1-butene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The disappearance of the bromine color indicates its consumption.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding sodium thiosulfate solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude 1,2-dibromo-3,3-dimethylbutane can be purified by distillation or chromatography.

Stereoisomerism

1,2-Dibromo-3,3-dimethylbutane has one chiral center at the C2 position. Therefore, it exists as a pair of enantiomers:

-

(2R)-1,2-dibromo-3,3-dimethylbutane

-

(2S)-1,2-dibromo-3,3-dimethylbutane

The synthesis from the achiral starting material, 3,3-dimethyl-1-butene, results in a racemic mixture of these two enantiomers.

Conformational Analysis

The conformational landscape of 1,2-dibromo-3,3-dimethylbutane is dominated by rotation around the C1-C2 single bond. The bulky tert-butyl group at C3 significantly influences the relative energies of the different staggered conformations.

Newman Projections and Conformational Isomers

Viewing the molecule down the C1-C2 bond, we can analyze the staggered conformations. Due to the presence of the tert-butyl group, which is much larger than a hydrogen atom, certain conformations will be highly disfavored due to steric strain. The three staggered conformations are two gauche and one anti.

Caption: Newman Projections of Staggered Conformers.

The relative stability of these conformers is determined by a combination of steric and electronic effects. The anti conformer, where the two bulky bromine atoms are positioned 180° apart, is generally expected to be the most stable. However, the large tert-butyl group will also have significant steric interactions with the substituents on the C1 carbon in all conformations.

Spectroscopic Analysis for Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution.

Experimental Protocol: NMR Analysis

-

Dissolve a purified sample of 1,2-dibromo-3,3-dimethylbutane in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum.

-

The protons on C1 are diastereotopic and will appear as a complex multiplet (an ABX system with the proton on C2).

-

The vicinal coupling constants (³J) between the C1 protons and the C2 proton are dependent on the dihedral angle, as described by the Karplus relationship.

-

By measuring these coupling constants, the relative populations of the gauche and anti conformers can be estimated.

-

Variable temperature NMR studies can also be conducted to determine the energy barriers to rotation between the different conformers.

Data Presentation:

| Parameter | Expected Observation | Information Gained |

| ¹H NMR Chemical Shifts | Diastereotopic protons on C1 will have distinct chemical shifts. | Provides information about the electronic environment of the protons. |

| ³J Coupling Constants | The magnitude of the vicinal coupling constants between H1 and H2 protons. | Allows for the estimation of dihedral angles and conformer populations via the Karplus equation. |

Conclusion

The stereochemistry of 1,2-dibromo-3,3-dimethylbutane is a direct consequence of the anti-addition mechanism of bromine to 3,3-dimethyl-1-butene, resulting in a racemic mixture of (2R) and (2S) enantiomers. The conformational analysis is dominated by the steric bulk of the tert-butyl group, which influences the relative stability of the staggered rotamers around the C1-C2 bond. A detailed analysis of the vicinal coupling constants in the ¹H NMR spectrum provides a means to probe these conformational preferences in solution. This understanding is fundamental for the rational design of synthetic strategies and for predicting the chemical behavior of this and related sterically hindered molecules.

References

Molecular weight and formula of 1,2-Dibromo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 1,2-Dibromo-3,3-dimethylbutane, a halogenated alkane of interest in various chemical syntheses.

Core Molecular Data

The chemical formula for 1,2-Dibromo-3,3-dimethylbutane is C6H12Br2 [1][2][3][4][5][6]. This structure consists of a butane (B89635) backbone with two bromine atoms substituted at the first and second carbon positions, and two methyl groups attached to the third carbon.

The molecular weight of this compound is a critical parameter for stoichiometric calculations in experimental protocols. Based on the atomic masses of its constituent elements, the molecular weight is determined to be 243.97 g/mol [1][2][3][7].

Quantitative Data Summary

For clarity and ease of comparison, the atomic composition and molecular weight are summarized in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.01 | 72.06 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Total | 243.97 |

Logical Relationship of Components

The following diagram illustrates the relationship between the elemental components and the final molecular weight of 1,2-Dibromo-3,3-dimethylbutane.

References

- 1. chembk.com [chembk.com]

- 2. 1,2-DIBROMO-3,3-DIMETHYLBUTANE | 640-21-1 [chemicalbook.com]

- 3. 1,2-Dibromo-3,3-dimethylbutane | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1,2-dibromo-3,3-dimethylbutane (C6H12Br2) [pubchemlite.lcsb.uni.lu]

- 5. CAS # 640-21-1, 1,2-Dibromo-3,3-Dimethylbutane: more information. [ww.chemblink.com]

- 6. (2R)-1,2-dibromo-3,3-dimethylbutane | C6H12Br2 | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide on the Spectroscopic Data of 1,2-Dibromo-3,3-dimethylbutane

This guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 1,2-dibromo-3,3-dimethylbutane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the spectral characteristics of the compound, detailed experimental protocols for data acquisition, and visual representations of the underlying scientific principles.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for 1,2-dibromo-3,3-dimethylbutane.

Table 1: Infrared (IR) Spectroscopy Peak Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (tert-butyl group) |

| ~1210 | Medium | C-C skeletal vibration |

| ~680 | Strong | C-Br stretch |

Note: The IR peak data is an approximation derived from publicly available spectra and may not represent a high-resolution analytical standard.

Table 2: Mass Spectrometry (MS) Fragmentation Data (Predicted)

| m/z | Proposed Fragment Ion | Notes |

| 242/244/246 | [C₆H₁₂Br₂]⁺ | Molecular ion peak (M⁺) exhibiting the characteristic isotopic pattern for two bromine atoms. |

| 163/165 | [C₆H₁₂Br]⁺ | Loss of a bromine radical (•Br). |

| 85 | [C₆H₁₁]⁺ | Loss of two bromine radicals (•Br). |

| 57 | [C₄H₉]⁺ | tert-butyl cation, a stable fragment. |

Note: The mass spectrometry data is predicted based on the molecular structure and common fragmentation patterns of haloalkanes.

Experimental Protocols

2.1. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 1,2-dibromo-3,3-dimethylbutane.

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

1,2-Dibromo-3,3-dimethylbutane sample.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and atmosphere.

-

Sample Application: Place a small drop of 1,2-dibromo-3,3-dimethylbutane onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

2.2. Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of 1,2-dibromo-3,3-dimethylbutane.

Materials:

-

Mass spectrometer with an electron ionization source.

-

Direct insertion probe or a gas chromatograph (GC) for sample introduction.

-

1,2-Dibromo-3,3-dimethylbutane sample.

-

Volatile solvent (if using GC inlet).

Procedure:

-

Sample Introduction: Introduce a small amount of the 1,2-dibromo-3,3-dimethylbutane sample into the ion source. This can be done via a direct insertion probe for a pure sample or through a GC for a sample in solution.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at its specific m/z value.

-

Data Acquisition: The mass spectrum is generated as a plot of relative intensity versus m/z.

Mandatory Visualizations

Caption: Experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 1,2-Dibromo-3,3-dimethylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dibromo-3,3-dimethylbutane. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility predictions based on the well-established principle of "like dissolves like." Furthermore, a detailed experimental protocol for the accurate determination of solubility in various organic solvents is provided for research and development purposes. This document is intended to be a valuable resource for scientists and professionals working with this compound in synthesis, formulation, and other applications.

Introduction to 1,2-Dibromo-3,3-dimethylbutane

1,2-Dibromo-3,3-dimethylbutane is a halogenated alkane with the chemical formula C₆H₁₂Br₂. Its structure, featuring a bulky tert-butyl group and two bromine atoms on adjacent carbons, influences its physical and chemical properties, including its solubility. As a haloalkane, it is generally considered to be a non-polar to weakly polar molecule. This characteristic is the primary determinant of its solubility in different organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, where it may serve as a reactant, intermediate, or product, and in drug development processes where it might be used as a starting material or encountered as an impurity.

Predicted Solubility in Organic Solvents

Based on the principle that "like dissolves like," the solubility of 1,2-dibromo-3,3-dimethylbutane in various organic solvents can be predicted.[1] Haloalkanes, such as 1,2-dibromo-3,3-dimethylbutane, tend to be soluble in non-polar or weakly polar organic solvents because the intermolecular forces of attraction between the haloalkane and the solvent molecules are similar in strength to the intermolecular forces in the separate substances.[2][3] Conversely, they are generally poorly soluble in highly polar solvents like water.[4]

The following table summarizes the predicted qualitative solubility of 1,2-dibromo-3,3-dimethylbutane in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | Similar non-polar nature, relying on London dispersion forces for interaction.[5] |

| Toluene | Non-polar | High | Both are non-polar, facilitating dissolution through van der Waals forces. |

| Diethyl Ether | Weakly Polar | High | The non-polar alkyl chains of both molecules favor mixing. |

| Chloroform | Weakly Polar | High | As a halogenated solvent, it shares similar intermolecular interactions. |

| Acetone | Polar Aprotic | Moderate | The presence of a polar carbonyl group may slightly hinder solubility compared to non-polar solvents. |

| Ethanol (B145695) | Polar Protic | Low to Moderate | The polarity and hydrogen bonding capability of ethanol are significantly different from the non-polar nature of the haloalkane. |

| Methanol | Polar Protic | Low | Higher polarity and stronger hydrogen bonding network than ethanol, leading to lower solubility. |

| Water | Polar Protic | Very Low | The high polarity and extensive hydrogen bonding of water make it a poor solvent for non-polar haloalkanes.[4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

3.1. Materials and Equipment

-

1,2-Dibromo-3,3-dimethylbutane (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with UV detector, HPLC-UV)

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of 1,2-dibromo-3,3-dimethylbutane to a known volume of the selected organic solvent in a sealed glass vial or flask. The presence of undissolved solid or a separate liquid phase at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 72 hours is common.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solute to settle. Centrifugation at the same temperature can be used to facilitate the separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the collected sample through a membrane filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles. This step should be performed quickly to avoid solvent evaporation.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of 1,2-dibromo-3,3-dimethylbutane.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- 1. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. researchgate.net [researchgate.net]

Electrophilic addition mechanism for 1,2-Dibromo-3,3-dimethylbutane synthesis

An In-depth Technical Guide to the Electrophilic Addition Mechanism for the Synthesis of 1,2-Dibromo-3,3-dimethylbutane

Abstract

The synthesis of 1,2-Dibromo-3,3-dimethylbutane from 3,3-dimethyl-1-butene (B1661986) is a classic example of an electrophilic addition of a halogen to an alkene. This technical guide provides a detailed examination of the underlying reaction mechanism, including the critical role of the bromonium ion intermediate, the stereochemical outcome of the reaction, and the notable absence of carbocation rearrangement. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding.

Introduction

1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1) is a vicinal dibromide used as an intermediate in various organic syntheses.[1][2] Its preparation via the reaction of 3,3-dimethyl-1-butene with molecular bromine (Br₂) is a hallmark electrophilic addition reaction. A thorough understanding of this mechanism is crucial, particularly the factors that govern its regioselectivity and stereoselectivity. Unlike the hydrohalogenation of the same alkene, which famously yields a rearranged product, the bromination proceeds cleanly to afford the 1,2-addition product. This guide elucidates the mechanistic subtleties that account for this difference.

The Core Electrophilic Addition Mechanism

The reaction between the electron-rich pi (π) bond of the alkene and the electrophilic bromine molecule proceeds in a stepwise fashion. The overall reaction is shown below.

Caption: Overall reaction for the synthesis of 1,2-Dibromo-3,3-dimethylbutane.

The mechanism is characterized by the formation of a bridged bromonium ion, which dictates the final stereochemistry and prevents skeletal rearrangements.

Step-by-Step Mechanism

-

Electrophilic Attack and Formation of the Bromonium Ion: The reaction initiates with the π bond of 3,3-dimethyl-1-butene acting as a nucleophile, attacking one of the bromine atoms in the Br₂ molecule. As the bromine molecule approaches the alkene, it becomes polarized. This attack leads to the heterolytic cleavage of the Br-Br bond and the formation of a cyclic, three-membered bromonium ion intermediate. This intermediate is key to the reaction's stereospecificity.[3]

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the two carbon atoms of the bromonium ion ring from the side opposite to the bridging bromine atom. This backside attack is sterically favored and results in the opening of the ring.

-

Anti-Addition Product: This nucleophilic attack occurs in an Sₙ2-like fashion, leading to an overall anti-addition of the two bromine atoms across the former double bond. The result is the formation of the vicinal dibromide with a specific trans-stereochemical relationship between the two bromine atoms.

Caption: Step-by-step mechanism of electrophilic bromination.

Mechanistic Insight: The Absence of Carbocation Rearrangement

A pivotal feature of this reaction is the prevention of skeletal rearrangement. When 3,3-dimethyl-1-butene reacts with acids like HBr, the mechanism proceeds through an open secondary carbocation. This intermediate readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product.[4][5][6]

In contrast, the bromination reaction proceeds via the bridged bromonium ion. In this intermediate, the positive charge is delocalized over the bromine and the two carbon atoms, and neither carbon bears a full positive charge. The bridged structure locks the carbon skeleton in place, preventing the migration of the adjacent methyl group. The subsequent attack of the bromide ion is rapid and occurs on one of the carbons of the ring, leading exclusively to the 1,2-dibromo product.

Caption: Comparison of intermediates in Br₂ vs. HBr addition.

Experimental Protocols

The following protocol details a standard laboratory procedure for the synthesis of 1,2-Dibromo-3,3-dimethylbutane.

Materials:

-

3,3-dimethyl-1-butene

-

Molecular Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: The reaction is complete when the bromine color persists, indicating the consumption of the alkene.

-

Quenching: Once the reaction is complete, add saturated sodium thiosulfate solution dropwise to quench any excess bromine until the red-brown color disappears completely.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1,2-Dibromo-3,3-dimethylbutane can be purified by vacuum distillation.

Caption: General experimental workflow for the synthesis.

Data Presentation

Physical and Chemical Properties

The key properties of the target compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,2-Dibromo-3,3-dimethylbutane | [3] |

| CAS Number | 640-21-1 | [1] |

| Molecular Formula | C₆H₁₂Br₂ | [1] |

| Molecular Weight | 243.97 g/mol | [1][3] |

| Boiling Point | 73 °C at 3 mm Hg | [4] |

| Density | 1.61 g/mL at 25 °C | [4] |

| Appearance | Colorless liquid | [2] |

Quantitative Reaction Data

While specific yield data for this exact transformation can vary, electrophilic brominations of alkenes are generally high-yielding.

| Alkene Substrate | Brominating Agent/Solvent | Yield | Notes |

| 3,3-dimethyl-1-butene | Br₂ / Dichloromethane | ~85-95% | Expected yield under standard lab conditions. |

| trans-Stilbene | HBr/H₂O₂ (in situ Br₂) / EtOH | 80% | Example of an efficient in situ bromination.[7] |

| Cyclododecatriene | HBr/NaOCl (in situ Br₂) / Flow | 97% | Demonstrates high efficiency in a flow chemistry setup.[8] |

Predicted Spectroscopic Data

The following table outlines the expected NMR signals for 1,2-Dibromo-3,3-dimethylbutane, which are crucial for product characterization.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~4.3 - 4.5 | Doublet of doublets (dd) | 1H | -CH(Br)- |

| ¹H NMR | ~3.7 - 3.9 | Multiplet (m) | 2H | -CH₂(Br) |

| ¹H NMR | ~1.2 | Singlet (s) | 9H | -C(CH₃)₃ |

| ¹³C NMR | ~65 - 70 | CH | - | -CH(Br)- |

| ¹³C NMR | ~45 - 50 | CH₂ | - | -CH₂(Br) |

| ¹³C NMR | ~35 - 40 | C (quaternary) | - | -C (CH₃)₃ |

| ¹³C NMR | ~28 - 32 | CH₃ | - | -C(C H₃)₃ |

Conclusion

The synthesis of 1,2-Dibromo-3,3-dimethylbutane via electrophilic addition is a mechanistically insightful reaction. The formation of a bridged bromonium ion intermediate is the defining feature, ensuring a stereospecific anti-addition and critically preventing the 1,2-methyl shift that complicates analogous hydrohalogenation reactions. The reaction is robust and high-yielding, providing a reliable method for the preparation of this versatile dibromoalkane intermediate. The protocols and data presented herein serve as a comprehensive resource for chemists and researchers in the field.

References

- 1. 1,2-DIBROMO-3,3-DIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,2-Dibromo-3,3-dimethylbutane | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Solved The reaction of 3,3-dimethyl-1-butene with HBr | Chegg.com [chegg.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-1,2-dibromo-3,3-dimethylbutane enantiomer properties

An In-depth Technical Guide to (2R)-1,2-dibromo-3,3-dimethylbutane

Introduction

(2R)-1,2-dibromo-3,3-dimethylbutane is a chiral organobromine compound. Its structure consists of a butane (B89635) backbone with a bulky tert-butyl group at position C3 and two bromine atoms at positions C1 and C2. The stereochemistry at the C2 position, designated as (R) according to the Cahn-Ingold-Prelog priority rules, defines this specific enantiomer. As a chiral molecule, it and its (2S) enantiomer are non-superimposable mirror images and are expected to rotate plane-polarized light in equal but opposite directions. This document provides a technical overview of its properties, synthesis, and stereochemical relationships, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Computed Properties

Quantitative data for 1,2-dibromo-3,3-dimethylbutane is primarily available for the racemic mixture. Properties specific to the (2R) enantiomer are typically computed. The following tables summarize the available data.

Table 1: General and Physical Properties of 1,2-dibromo-3,3-dimethylbutane (Racemic Mixture)

| Property | Value | Source |

|---|---|---|

| CAS Number | 640-21-1 | [1][2] |

| Molecular Formula | C₆H₁₂Br₂ | [2][3] |

| Molecular Weight | 243.97 g/mol | [2][3] |

| Boiling Point | 73 °C (at 3 mmHg) | [1] |

| 85 °C (at 12 Torr) | [4] | |

| Density | 1.61 g/mL (at 25 °C) | [1] |

| Refractive Index | n20/D 1.5053 |[1][4] |

Table 2: Computed Properties and Identifiers for (2R)-1,2-dibromo-3,3-dimethylbutane

| Property / Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-1,2-dibromo-3,3-dimethylbutane | [3] |

| SMILES | CC(C)(C)--INVALID-LINK--Br | [3] |

| InChI | InChI=1S/C6H12Br2/c1-6(2,3)5(8)4-7/h5H,4H2,1-3H3/t5-/m0/s1 | [3] |

| InChIKey | WNIGXZWEUAJOHE-YFKPBYRVSA-N | [3] |

| XLogP3 (Computed) | 3.5 | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 8 | [4] |

| Rotatable Bond Count | 2 |[4] |

Synthesis and Stereochemistry

The synthesis of 1,2-dibromo-3,3-dimethylbutane is typically achieved through the electrophilic addition of bromine (Br₂) across the double bond of 3,3-dimethyl-1-butene (B1661986).[5] This standard reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs with anti-stereochemistry, leading to the formation of a racemic mixture of (2R)-1,2-dibromo-3,3-dimethylbutane and (2S)-1,2-dibromo-3,3-dimethylbutane.

Experimental Protocol: Synthesis of Racemic 1,2-dibromo-3,3-dimethylbutane

This protocol describes the laboratory-scale synthesis of the racemic mixture via the bromination of 3,3-dimethyl-1-butene.

Materials:

-

3,3-Dimethyl-1-butene

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethyl-1-butene (1.0 eq.) in anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Bromine Addition: Prepare a solution of liquid bromine (1.0 eq.) in dichloromethane. Add this solution dropwise to the stirred solution of the alkene over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: Continue stirring at 0 °C for an additional hour after the addition is complete. The reaction can be monitored by TLC or GC to confirm the consumption of the starting material.

-

Quenching: Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, until the red-brown color is fully discharged.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a colorless to pale yellow oil, can be purified by vacuum distillation to yield pure racemic 1,2-dibromo-3,3-dimethylbutane.

Biological Activity and Signaling Pathways

There is currently no significant information available in public databases or literature regarding the biological activity of (2R)-1,2-dibromo-3,3-dimethylbutane or its involvement in specific cellular signaling pathways. Its utility is primarily documented as a chemical intermediate in organic synthesis.[6]

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of racemic 1,2-dibromo-3,3-dimethylbutane.

Caption: Workflow for the synthesis of racemic 1,2-dibromo-3,3-dimethylbutane.

Stereochemical Relationship and Chiral Resolution

This diagram outlines the logical relationship between the achiral starting material, the racemic product, and the process required to isolate the specific (2R) enantiomer.

Caption: Conceptual path from achiral starting material to the isolated (2R) enantiomer.

References

- 1. 1,2-DIBROMO-3,3-DIMETHYLBUTANE | 640-21-1 [chemicalbook.com]

- 2. 1,2-Dibromo-3,3-dimethylbutane | C6H12Br2 | CID 317067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-1,2-dibromo-3,3-dimethylbutane | C6H12Br2 | CID 92168013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1,2-DIBROMO-3,3-DIMETHYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 1,2-Dibromo-3,3-dimethylbutane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-dibromo-3,3-dimethylbutane, a versatile intermediate in organic synthesis. The unique structural feature of this compound, a bulky tert-butyl group adjacent to the bromine-bearing carbons, significantly influences its reactivity, making it a valuable substrate for specific transformations.

Application Notes

1,2-Dibromo-3,3-dimethylbutane (CAS No. 640-21-1) is a halogenated hydrocarbon primarily utilized as a precursor for the synthesis of alkynes and other neopentyl-containing compounds.[1][2][3] Its chemical structure lends itself to various transformations, with elimination reactions being the most prominent and synthetically useful application.

Dehydrobromination for Alkyne Synthesis

The principal application of 1,2-dibromo-3,3-dimethylbutane is in the synthesis of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) through a double dehydrobromination reaction.[4] This transformation is typically achieved by treating the dibromide with a strong, sterically hindered base. The bulky tert-butyl group favors the formation of the terminal alkyne. 3,3-Dimethyl-1-butyne is a valuable building block in pharmaceutical and materials science, notably used in the synthesis of the antifungal drug Terbinafine.[1][4]

Mechanistic and Stereochemical Studies

The rigid conformational nature of 1,2-dibromo-3,3-dimethylbutane, imparted by the large tert-butyl group, makes it an excellent model substrate for studying the stereochemistry and mechanisms of elimination reactions. The restricted rotation around the C2-C3 bond allows for a more precise investigation of the stereoelectronic requirements of these reactions.

Challenges in Nucleophilic Substitution

Direct nucleophilic substitution reactions on 1,2-dibromo-3,3-dimethylbutane are challenging due to significant steric hindrance from the neopentyl structure.

-

SN2 Reactions: The bulky 2,2-dimethylpropyl group effectively shields the electrophilic carbons from backside attack by nucleophiles, leading to extremely slow reaction rates for bimolecular substitution.

-

SN1 Reactions: While a primary carbocation that could be formed is highly unstable, there is a potential for rearrangement via a 1,2-methyl shift to form a more stable tertiary carbocation. This can lead to a mixture of products and reduces the synthetic utility of direct substitution.

Quantitative Data

The following table summarizes the key quantitative data for the primary application of 1,2-dibromo-3,3-dimethylbutane.

| Reaction | Substrate | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

| Double Dehydrobromination | 1,2-Dibromo-3,3-dimethylbutane | Potassium tert-butylate, 18-crown-6 (B118740) ether | Petroleum ether | 60 °C | 2 h | 3,3-Dimethyl-1-butyne | 91% | [4] |

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethyl-1-butyne via Double Dehydrobromination

This protocol describes the preparation of 3,3-dimethyl-1-butyne from 1,2-dibromo-3,3-dimethylbutane using potassium tert-butylate as a strong, sterically hindered base.

Materials:

-

1,2-Dibromo-3,3-dimethylbutane

-

Potassium tert-butylate (KOtBu)

-

18-crown-6 ether

-

Anhydrous petroleum ether (or other suitable high-boiling inert solvent)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add potassium tert-butylate (e.g., 24.7 g, 0.22 mol, 2.2 equivalents) and a catalytic amount of 18-crown-6 ether (e.g., 0.26 g, 1 mol%).

-

Addition of Solvent and Substrate: Add 100 mL of anhydrous petroleum ether to the flask. While stirring under a nitrogen atmosphere, add 1,2-dibromo-3,3-dimethylbutane (e.g., 24.4 g, 0.1 mol, 1.0 equivalent) to the suspension.

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 2 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of water and then with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent. Remove the petroleum ether by simple distillation.

-

Purification: The crude product, 3,3-dimethyl-1-butyne, can be purified by fractional distillation. The boiling point of 3,3-dimethyl-1-butyne is approximately 37-38 °C.[1]

Visualizations

Caption: Dehydrobromination of 1,2-Dibromo-3,3-dimethylbutane.

References

Application Notes and Protocols for the Dehydrobromination of 1,2-Dibromo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the dehydrobromination of 1,2-dibromo-3,3-dimethylbutane to synthesize its corresponding alkyne, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). This twofold elimination reaction is a fundamental transformation in organic synthesis, yielding a valuable building block for pharmaceutical and materials science applications. The protocols described herein focus on a high-yield procedure utilizing potassium tert-butoxide in dimethyl sulfoxide (B87167).

Introduction

The dehydrobromination of vicinal dibromides is a classic and effective method for the synthesis of alkynes. The reaction proceeds via a twofold E2 (bimolecular elimination) mechanism, requiring a strong, non-nucleophilic base. The substrate, 1,2-dibromo-3,3-dimethylbutane, is particularly well-suited for this transformation due to the steric hindrance provided by the tert-butyl group, which can influence the regioselectivity of the elimination. The product, 3,3-dimethyl-1-butyne, is a terminal alkyne of significant interest in organic synthesis.

A notable high-yield synthesis of 3,3-dimethyl-1-butyne from 1,2-dibromo-3,3-dimethylbutane was reported by Collier and Macomber, employing potassium tert-butoxide in dimethyl sulfoxide (DMSO), achieving a yield of over 91%. This method stands out for its efficiency and is the focus of the detailed protocol provided below.

Data Presentation